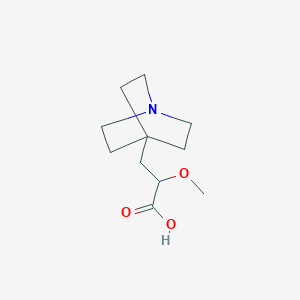
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a methoxy group and a propanoic acid moiety
準備方法
The synthesis of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid typically involves the reaction of quinuclidine with appropriate reagents to introduce the methoxy and propanoic acid groups. One common synthetic route involves the alkylation of quinuclidine with a methoxy-substituted alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and propanoic acid groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can be compared with other quinuclidine derivatives, such as:
3-(quinuclidin-4-yl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-3-(piperidin-4-yl)propanoic acid: Similar structure but with a piperidine ring instead of quinuclidine, which may result in different pharmacological properties.
2-Methoxy-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the quinuclidine backbone, which confer distinct chemical and biological properties.
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
3-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-15-9(10(13)14)8-11-2-5-12(6-3-11)7-4-11/h9H,2-8H2,1H3,(H,13,14) |
InChIキー |
PBUIAFQUDPXCBZ-UHFFFAOYSA-N |
正規SMILES |
COC(CC12CCN(CC1)CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















